molecular formula C7H7ClN2O3 B149441 Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate CAS No. 127861-30-7

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Cat. No.: B149441
CAS No.: 127861-30-7
M. Wt: 202.59 g/mol
InChI Key: OBFFZLIOVNLYIL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H7ClN2O3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 2, a methoxy group at position 6, and a carboxylate ester at position 4 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of methyl 2-chloro-6-methoxypyrimidine-4-carboxylate typically begins with commercially available pyrimidine derivatives.

    Methoxylation: The methoxy group at position 6 is usually introduced via nucleophilic substitution reactions, where a suitable methoxy donor like sodium methoxide (NaOCH3) is used.

    Esterification: The carboxylate ester at position 4 is formed through esterification reactions, often involving methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Chlorination: Using a flow reactor for the chlorination step to control temperature and reaction time precisely.

    Automated Methoxylation: Employing automated systems to add the methoxy group, ensuring uniformity.

    Batch Esterification: Conducting the esterification in large batches to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can introduce hydroxyl groups, while reduction can remove the chloro group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Aminated Derivatives: Formed through substitution reactions with amines.

    Hydroxylated Compounds: Resulting from oxidation reactions.

    Carboxylic Acids: Produced by hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for nucleoside analogs, which are crucial in studying DNA and RNA functions.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-chloro-6-methoxypyrimidine-4-carboxylate exerts its effects is primarily through its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of normal cellular processes. This incorporation can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar but with a pyridine ring instead of a pyrimidine ring.

    Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Contains an amino group at position 6 instead of a methoxy group.

Uniqueness

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFFZLIOVNLYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310207
Record name methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127861-30-7
Record name methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 2,6-dichloropyrimidine-4-carboxylate (10 g) (M. Winn et. al., J.Med.Chem. 36 (18), (1993), 2676-2688) in methanol (100 ml) was treated with sodium ethoxide (3 g) and left for 16 hours. Methanol was evaporated and the residue partitioned between dichloromethane and saturated aqueous NaHCO3. The organic was washed with brine, dried and evaporated to give the title compound (24%). NMR δ(CDCl3) 4.00(3H, s), 4.07(3H, s), 7.37(1H, s). (b) Sodium 2-chloro-6-methoxypyrimidine-4-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
24%

Synthesis routes and methods II

Procedure details

A 30 mL round-bottomed vial was charged with methyl 2,6-dichloropyrimidine-4-carboxylate (0.6 g, 2.9 mmol, 1 equiv.), methanol (6 mL, 0.97 M), K2CO3 (0.401 g, 2.9 mmol, 1 equiv.), and the reaction mixture was shaken at 65° C. for 1.5 h. The solvent was concentrated under reduced pressure and the residue was partitioned between EtOAc (25 mL) and H2O (25 mL) and the water layer was extracted with EtOAc (2×20 mL). The combined organic layer was dried over Na2SO4 and concentrated under reduced pressure to provide the crude chloropyrimidine (441 mg, 588 mg theoretical, 75%), which was used in the next step without further purification.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.401 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods III

Procedure details

Methyl 2,6-dichloropyrimidine-4-carboxylate (1 g) was combined with MeOH (20 ml) to give a light yellow solution. Potassium carbonate (668 mg) was added and the reaction mixture was stirred at RT for 6 h. The solvent was concentrated in vacuo and the residue was stirred in Et2O. The suspension was filtered and the filtrate was concentrated in vacuo to afford title compound as a white solid. MS (ISP): 203.3 ([M+H]+)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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